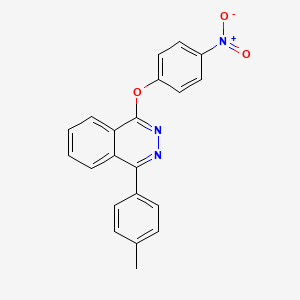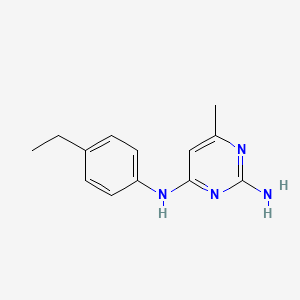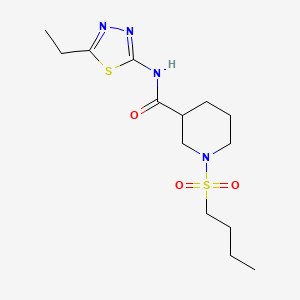![molecular formula C20H20N4O3S B5326102 1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide](/img/structure/B5326102.png)
1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential to act as a potent inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide has been extensively studied for its potential to inhibit specific enzymes such as carbonic anhydrases, which are involved in various physiological processes. This compound has also been investigated for its potential to act as a therapeutic agent for conditions such as glaucoma, cancer, and osteoporosis.
Mecanismo De Acción
The mechanism of action for 1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide involves the binding of the compound to the active site of carbonic anhydrases, thereby inhibiting their activity. This inhibition can lead to a decrease in the production of bicarbonate ions, which are involved in various physiological processes such as acid-base balance and fluid secretion.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can have a significant impact on acid-base balance and fluid secretion. This compound has also been shown to have anti-tumor activity in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide in lab experiments is its potential to act as a potent inhibitor of specific enzymes. This can provide researchers with a valuable tool for investigating the role of these enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
For research on 1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide include investigating its potential as a therapeutic agent for conditions such as glaucoma, cancer, and osteoporosis. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, research should be conducted to identify other potential targets for this compound and to investigate its potential for use in combination with other drugs.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential to act as a potent inhibitor of certain enzymes. This compound has been extensively studied for its potential to inhibit carbonic anhydrases and has shown promise as a therapeutic agent for conditions such as glaucoma, cancer, and osteoporosis. Future research is needed to further investigate the potential of this compound and to identify other potential targets for its use.
Métodos De Síntesis
The synthesis method for 1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide involves the reaction of 4-(1H-imidazol-1-yl)benzyl chloride with 5-indolinesulfonamide in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to yield the final compound.
Propiedades
IUPAC Name |
1-acetyl-N-[(4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-15(25)24-10-8-17-12-19(6-7-20(17)24)28(26,27)22-13-16-2-4-18(5-3-16)23-11-9-21-14-23/h2-7,9,11-12,14,22H,8,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGUTGWCEQLXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5326021.png)

![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)

![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5326053.png)

![methyl 5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5326066.png)

![N-[1-(methoxymethyl)cyclopentyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5326074.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-hydroxyphenyl)-N-methylacetamide](/img/structure/B5326082.png)
![N-(2-(4-fluorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5326083.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326105.png)
